(S)-Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate

Solid-Phase Peptide Synthesis Activated Ester Hydrolysis Coupling Efficiency

(S)-Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate, cataloged as Fmoc-Nle-OPfp or Fmoc-L-norleucine pentafluorophenyl ester (CAS 121593-77-9), is a pre-activated, Fmoc-protected unnatural amino acid monomer designed for solid-phase peptide synthesis (SPPS). With molecular formula C27H22F5NO4 and molecular weight 519.46 g/mol, this compound incorporates the oxidation-resistant norleucine (Nle) residue as a methionine isostere, while the pentafluorophenyl (OPfp) ester serves as a pre-formed leaving group that eliminates the need for in situ carboxyl activation during coupling.

Molecular Formula C27H22F5NO4
Molecular Weight 519.5 g/mol
CAS No. 121593-77-9
Cat. No. B557334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate
CAS121593-77-9
SynonymsFmoc-Nle-OPfp; 121593-77-9; Fmoc-L-norleucinepentafluorophenylester; (S)-Perfluorophenyl2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate; SCHEMBL8078352; 47473_FLUKA; Fmoc-L-2-aminohexanoicacid-OPfp; ZINC60272805; AKOS022174932; AK142167; FT-0642970
Molecular FormulaC27H22F5NO4
Molecular Weight519.5 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C27H22F5NO4/c1-2-3-12-19(26(34)37-25-23(31)21(29)20(28)22(30)24(25)32)33-27(35)36-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,33,35)/t19-/m0/s1
InChIKeyPPORTZOERPWAMY-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Nle-OPfp (CAS 121593-77-9): Pre-Activated Norleucine Building Block for High-Fidelity Fmoc-SPPS Procurement


(S)-Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate, cataloged as Fmoc-Nle-OPfp or Fmoc-L-norleucine pentafluorophenyl ester (CAS 121593-77-9), is a pre-activated, Fmoc-protected unnatural amino acid monomer designed for solid-phase peptide synthesis (SPPS) . With molecular formula C27H22F5NO4 and molecular weight 519.46 g/mol, this compound incorporates the oxidation-resistant norleucine (Nle) residue as a methionine isostere, while the pentafluorophenyl (OPfp) ester serves as a pre-formed leaving group that eliminates the need for in situ carboxyl activation during coupling . Commercial specifications include ≥96.0% HPLC purity (Sigma-Aldrich/Fluka catalog No. 47473) and a recommended storage temperature of 2–8°C [1].

Why Fmoc-Norleucine Free Acid (Fmoc-Nle-OH) or NHS Ester (Fmoc-Nle-OSu) Cannot Substitute Fmoc-Nle-OPfp in Critical Peptide Synthesis Workflows


The scientific rationale against generic substitution of Fmoc-Nle-OPfp rests on three interdependent chemical properties. First, replacing the pre-formed OPfp ester with the free acid Fmoc-Nle-OH necessitates in situ activation with coupling reagents (e.g., HBTU, HATU, DIC), which introduces strong tertiary amine bases that can abstract the α-proton of the activated species, leading to racemization [1]. Second, compared to the NHS ester variant (Fmoc-Nle-OSu), the pentafluorophenyl ester exhibits significantly greater resistance to spontaneous hydrolysis under both storage and coupling conditions, preserving active monomer concentration and coupling stoichiometry . Third, pre-activated OPfp monomers uniquely enable real-time, colorimetric bromophenol blue monitoring of coupling completion—a critical process analytical technology (PAT) feature absent from both free acid and OSu ester workflows . These differences are not merely incremental; they dictate success or failure in synthesizing difficult peptide sequences where incomplete coupling, epimerization, or hydrolysis can irreversibly compromise yield and purity.

Fmoc-Nle-OPfp Differential Performance Evidence: Quantitative Comparisons Against Alternative Active Esters and In Situ Activation Methods


Hydrolytic Stability Advantage of Pentafluorophenyl (OPfp) Ester Over N-Hydroxysuccinimide (OSu) Ester Under Aqueous Coupling Conditions

Pentafluorophenyl (PFP) esters, the class to which Fmoc-Nle-OPfp belongs, demonstrate substantially greater resistance to spontaneous hydrolysis compared to N-hydroxysuccinimide (NHS/OSu) esters . Under physiological pH conditions (pH 7.4, 25°C), comparative kinetic studies report PFP ester hydrolytic half-lives in the range of approximately 8–12 hours, whereas NHS esters exhibit half-lives of approximately 1–2 hours . This 4–12× stability advantage has been corroborated by independent studies demonstrating that PFP esters 'compare favorably even to N-hydroxysuccinimidyl (NHS) esters' in hydrolysis resistance [1]. The practical consequence is that Fmoc-Nle-OPfp maintains a higher effective concentration of active acylating species throughout extended coupling reactions, reducing the need for excess reagent and minimizing hydrolysis-derived impurities such as Fmoc-Nle-OH that can act as chain terminators.

Solid-Phase Peptide Synthesis Activated Ester Hydrolysis Coupling Efficiency

Coupling Rate Superiority of OPfp Active Ester: 111-Fold Faster Than p-Nitrophenyl Ester (ONp) in Peptide Bond Formation

The relative coupling rates of common active esters used in peptide synthesis have been quantitatively determined through kinetic studies . The pentafluorophenyl (OPfp) ester demonstrates the highest reactivity, with a relative coupling rate ratio of OPfp : OPcp (pentachlorophenyl) : ONp (p-nitrophenyl) = 111 : 3.4 : 1 . This means Fmoc-Nle-OPfp reacts approximately 33-fold faster than its pentachlorophenyl counterpart (Fmoc-Nle-OPcp) and approximately 111-fold faster than its p-nitrophenyl counterpart (Fmoc-Nle-ONp). The accelerated coupling rate is not merely a convenience factor; it is mechanistically linked to reduced racemization because faster amide bond formation outcompetes the competing α-proton abstraction pathway that leads to epimerization .

Peptide Coupling Kinetics Active Ester Reactivity SPPS Efficiency

Racemization Suppression: Pre-Formed OPfp Esters Avoid Base-Catalyzed Epimerization Inherent to In Situ Activation Protocols

In Fmoc-SPPS, the standard approach using free acids (e.g., Fmoc-Nle-OH) requires in situ carboxyl activation with reagents such as HBTU, HATU, or DIC in the presence of tertiary amine bases like DIPEA [1]. Under these conditions, the activated α-carboxyl group withdraws electron density from the α-carbon, rendering the α-proton sufficiently acidic for base-catalyzed abstraction [1]. This abstraction generates a planar enolate intermediate that, upon reprotonation, yields epimeric (D-amino acid) impurities—a pathway verified for residues with polarizable side chains under standard coupling conditions [1]. Pre-formed OPfp esters, by contrast, enter the coupling step already activated; no strong tertiary amine base is required, and the reaction environment remains less basic throughout the acylation [1]. This mechanistic distinction is explicitly cited as the rationale for employing Fmoc-Cys(Trt)-OPfp and analogous pre-activated esters to preserve stereochemical integrity during SPPS [1]. Fmoc-Nle-OPfp benefits from this same mechanism .

Racemization Control Pre-Activated Monomers Chiral Integrity

Unique Bromophenol Blue Colorimetric Coupling Monitoring: A PAT Feature Exclusive to OPfp Esters Among Fmoc Building Blocks

Fmoc-amino acid pentafluorophenyl esters, including Fmoc-Nle-OPfp, possess a unique enabling feature confirmed across the Novabiochem product line: the ability to monitor amide bond formation in real time using bromophenol blue as a colorimetric indicator . During coupling, the pentafluorophenol released as a leaving group transiently acidifies the reaction microenvironment, producing a visible color change from blue (free amine present, basic) to yellow (amine consumed, acidic) . This colorimetric feedback is specific to the OPfp leaving group and is not available with free acids (which require separate Kaiser or TNBS testing), NHS esters, or other active esters such as OPcp or ONp . Sigma-Aldrich/Novabiochem explicitly lists this monitoring capability in the general description of every Fmoc-AA-OPfp product, including Fmoc-Leu-OPfp, Fmoc-Pro-OPfp, Fmoc-Ser(tBu)-OPfp, Fmoc-Met-OPfp, and Fmoc-Cys(Trt)-OPfp—confirming it is a class-wide attribute of the OPfp ester motif .

Process Analytical Technology Coupling Monitoring SPPS Quality Control

Enantiomeric Purity Specifications: Novabiochem Fmoc-Amino Acid OPfp Esters Guarantee ≥99.8% Chiral Purity for Reproducible Peptide Synthesis

Novabiochem (Merck/Sigma-Aldrich) has established stringent enantiomeric purity specifications for its Fmoc-amino acid building blocks, including the OPfp ester series [1]. Current specifications mandate HPLC purity ≥99% and enantiomeric purity ≥99.8% (corresponding to ≤0.2% D-enantiomer) for the 20 standard Fmoc-amino acids [1]. These specifications are verified using chiral HPLC methods with amylose-derived chiral stationary phases that can resolve D- and L-enantiomers—a capability absent from conventional reversed-phase HPLC [1]. Independent product specifications for individual Fmoc-AA-OPfp products confirm this: Fmoc-Ser(tBu)-OPfp (Novabiochem Cat. 852365) is specified at enantiomeric purity ≥99.0% (a/a), with HPLC assay ≥97.0% . The cumulative effect of high enantiomeric purity across all building blocks is demonstrated quantitatively: for a 20-mer peptide synthesized with 99.5% L-content monomers, the theoretical L-peptide content is 90%; increasing monomer enantiomeric purity to 99.8% raises the L-peptide content to 96%—a 6-percentage-point improvement [1]. For a 40-mer, the difference is even more pronounced: 82% vs. 92% [1].

Enantiomeric Purity Quality Specifications GMP Peptide Manufacturing

Norleucine as Oxidation-Resistant Methionine Isostere: Enabling Stable Therapeutic Peptide Design Through Fmoc-Nle-OPfp Incorporation

Norleucine (Nle) is established in the peptide chemistry literature as a near-isosteric replacement for methionine, with the critical advantage that the oxidation-prone thioether sulfur of methionine is replaced by a methylene group (CH2), rendering the side chain chemically inert to oxidation [1]. This substitution has been validated in multiple therapeutic contexts, including the replacement of methionine at position 35 of guangxitoxin-1E to eliminate methionine oxidation complications [1], the systematic substitution of all 13 methionine residues in cytochrome P450 BM-3 heme domain to increase peroxygenase activity, and the development of norleucine-containing angiotensin IV analogs with enhanced metabolic stability. Fmoc-Nle-OPfp provides the direct synthetic entry point for incorporating this oxidation-resistant residue into peptides via Fmoc-SPPS . In contrast, peptides synthesized with methionine (via Fmoc-Met-OH or Fmoc-Met-OPfp) remain susceptible to methionine sulfoxide formation during synthesis, purification, storage, and biological assay—a degradation pathway that can confound structure-activity relationship (SAR) studies and compromise therapeutic peptide shelf-life.

Peptide Therapeutics Methionine Oxidation Metabolic Stability

Fmoc-Nle-OPfp (CAS 121593-77-9): Optimal Application Scenarios Driven by Quantitative Differentiation Evidence


Synthesis of Difficult or Aggregation-Prone Peptide Sequences Requiring High-Yield Acylation

When synthesizing decapeptide or longer sequences that are prone to on-resin aggregation or incomplete acylation—including transmembrane peptide domains, amyloidogenic sequences, and poly-Nle stretches—the 111-fold coupling rate advantage of the OPfp ester relative to the p-nitrophenyl ester (ONp) [REFS-1, Section 3, Evidence Item 2] becomes a decisive procurement criterion. Atherton and Sheppard demonstrated the successful use of Fmoc-amino acid pentafluorophenyl esters specifically for difficult decapeptide and dodecapeptide sequences under polar reaction conditions, establishing the precedent that pre-activated OPfp monomers can overcome coupling challenges that defeat standard in situ activation protocols [1]. Users should select Fmoc-Nle-OPfp over Fmoc-Nle-OH when the target sequence contains sterically hindered coupling junctions, N-alkyl amino acids, or hydrophobic peptide stretches where coupling completion is demonstrably problematic.

Racemization-Sensitive Incorporation of Norleucine at Epimerization-Prone Sequence Positions

When norleucine must be incorporated at sequence positions known to be susceptible to epimerization—particularly C-terminal positions, positions adjacent to histidine or cysteine residues, or during segment condensation strategies—the racemization-suppressing mechanism of pre-formed OPfp esters provides a critical quality advantage. As established in Section 3 (Evidence Item 3), in situ activation of free acids generates a basic reaction environment that promotes α-proton abstraction and epimerization, yielding 2–5% D-amino acid impurities that can disrupt peptide folding and bioactivity [2]. Fmoc-Nle-OPfp eliminates the requirement for tertiary amine bases during coupling, thereby suppressing this pathway. This is particularly relevant for therapeutic peptide candidates where diastereomeric impurities must be controlled to ≤0.5% per individual impurity for regulatory compliance.

Automated and Large-Scale SPPS with Real-Time Coupling Monitoring Requirements

For automated peptide synthesizers, continuous-flow SPPS platforms, and GMP manufacturing environments, the bromophenol blue monitoring capability unique to Fmoc-AA-OPfp esters (Section 3, Evidence Item 4) provides actionable process analytical technology (PAT) . The colorimetric transition from blue (free amine) to yellow (complete acylation) can be integrated into automated feedback loops that trigger subsequent deprotection and coupling cycles only when coupling is confirmed complete, eliminating the need for resin sampling and off-line Kaiser testing. This capability directly reduces cycle times, solvent consumption, and the risk of proceeding with incomplete couplings that generate deletion sequences—factors that disproportionately impact the cost of goods and regulatory compliance in GMP peptide production. Fmoc-Nle-OPfp should be specified for any automated synthesis platform where coupling feedback is essential.

Synthesis of Oxidation-Sensitive Therapeutic Peptides Requiring Methionine Replacement with Norleucine

In the development of therapeutic peptide candidates where native methionine residues compromise shelf-life through oxidation to methionine sulfoxide—including glucagon-like peptide-1 (GLP-1) analogs, antimicrobial peptides like PGLa, and ubiquitin-based probes—Fmoc-Nle-OPfp is the building block of choice for incorporating oxidation-resistant norleucine as a methionine isostere [3]. The evidence presented in Section 3 (Evidence Item 6) confirms that the norleucine side chain is chemically inert to oxidation, eliminating the need for antioxidant excipients, reducing agents during purification, or inert atmosphere handling. This substitution simplifies both the manufacturing process and the regulatory quality dossier, while ensuring that bioactivity measurements are not confounded by variable oxidation states. Procurement of Fmoc-Nle-OPfp for these applications should be prioritized over Fmoc-Met-OPfp whenever long-term peptide stability or oxidative degradation is a documented concern.

Quote Request

Request a Quote for (S)-Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.